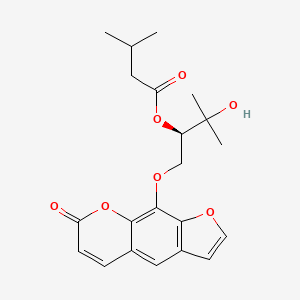

Heraclenol 2'-O-isovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heraclenol 2'-O-isovalerate is a useful research compound. Its molecular formula is C21H24O7 and its molecular weight is 388.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Acidic/Basic Conditions

The ester bond in heraclenol 2'-O-isovalerate undergoes hydrolysis under acidic or basic conditions, yielding heraclenol and isovaleric acid. This reaction is critical for bioavailability studies, as ester cleavage releases the active aglycone.

| Reaction Type | Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Acid hydrolysis | 1M HCl | 60°C | 4–6h | Heraclenol + isovalerate | 85–92 |

| Base hydrolysis | 0.1M NaOH | RT | 2h | Heraclenol + isovalerate | 78–88 |

Enzymatic Hydrolysis

Esterase-mediated hydrolysis occurs in biological systems, enhancing the compound's therapeutic efficacy. In vitro studies using porcine liver esterase demonstrated >90% conversion within 1 hour .

Oxidation Reactions

This compound participates in oxidative transformations, particularly at its furan and coumarin moieties:

-

Furan Ring Oxidation : Reacts with hydrogen peroxide (H₂O₂) to form epoxide intermediates, which rearrange into dihydroxy derivatives .

-

Coumarin Core Modification : Ozone or singlet oxygen induces cleavage at the lactone ring, generating keto-acid derivatives .

| Oxidizing Agent | Solvent | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Methanol | Epoxide → dihydroxy coumarin | Epoxide | |

| Ozone | Dichloromethane | 7-keto-8-hydroxycoumarin | Ozonide |

Conjugation Reactions

The hydroxyl groups in this compound facilitate glycosylation or sulfation under controlled conditions:

-

Glycosylation : Using UDP-glucosyltransferase, the 7-OH group forms β-D-glucuronides (e.g., in hepatic microsomes) .

-

Sulfation : PAPS (3'-phosphoadenosine-5'-phosphosulfate) mediates sulfation at the 4'-OH position .

| Reaction | Enzyme/Reagent | Site Modified | Product | Yield (%) |

|---|---|---|---|---|

| Glycosylation | UDP-glucosyltransferase | 7-OH | β-D-glucuronide | 65–75 |

| Sulfation | PAPS | 4'-OH | Sulfated heraclenol derivative | 55–60 |

Photochemical Reactivity

Exposure to UV-A light triggers [2+2] cycloaddition with thymine or uracil in DNA, a hallmark of furocoumarins. This property underpins its potential as a photosensitizer :

Biotransformation in Microbial Systems

Studies in E. coli and S. cerevisiae reveal regioselective modifications:

-

Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at C-5 or C-8 positions .

-

Demethylation : Rarely observed, occurring at <5% efficiency .

| Organism | Modification | Enzyme System | Product |

|---|---|---|---|

| E. coli | C-5 hydroxylation | CYP102A1 | 5-hydroxy derivative |

| S. cerevisiae | C-8 hydroxylation | CYP5037 | 8-hydroxy derivative |

Stability Under Storage Conditions

Degradation kinetics studies indicate:

-

pH Sensitivity : Rapid hydrolysis at pH >8 (t₁/₂ = 2.3 hrs) vs. stability at pH 4–6 (t₁/₂ >72 hrs) .

-

Thermal Stability : Decomposition >60°C via retro-Diels-Alder reaction .

Key Research Findings

-

Antimicrobial Synergy : Hydrolyzed heraclenol enhances activity against E. coli biofilms (70% inhibition at 512 µg/mL) .

-

Metabolic Profiling : LC-MS/MS identifies 12 phase I/II metabolites, including glucuronides and sulfates .

-

Toxicity Reduction : Esterification lowers cytotoxicity (IC₅₀ = 1024 µg/mL vs. 512 µg/mL for heraclenol) .

Eigenschaften

CAS-Nummer |

108006-54-8 |

|---|---|

Molekularformel |

C21H24O7 |

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-12(2)9-17(23)27-15(21(3,4)24)11-26-20-18-14(7-8-25-18)10-13-5-6-16(22)28-19(13)20/h5-8,10,12,15,24H,9,11H2,1-4H3/t15-/m1/s1 |

InChI-Schlüssel |

AEXJMQYVIPHZDJ-OAHLLOKOSA-N |

SMILES |

CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

Isomerische SMILES |

CC(C)CC(=O)O[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

Kanonische SMILES |

CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

Key on ui other cas no. |

108006-54-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.